2,2,3,3-Tetrafluoropropyl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrafluoropropyl benzenesulfonate is a chemical compound with the molecular formula C9H8F4O3S and a molecular weight of 272.22 g/mol . It is known for its unique chemical properties due to the presence of fluorine atoms, which can significantly alter the reactivity and stability of the compound .
Preparation Methods
The synthesis of 2,2,3,3-Tetrafluoropropyl benzenesulfonate typically involves the reaction of benzenesulfonyl chloride with 2,2,3,3-tetrafluoropropanol under basic conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
2,2,3,3-Tetrafluoropropyl benzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonyl group.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,3,3-Tetrafluoropropyl benzenesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoropropyl benzenesulfonate involves its ability to act as an electrophile in chemical reactions . The presence of fluorine atoms increases the electron-withdrawing capacity of the compound, making it more reactive towards nucleophiles . This reactivity is exploited in various synthetic applications to introduce the tetrafluoropropyl group into target molecules .
Comparison with Similar Compounds
2,2,3,3-Tetrafluoropropyl benzenesulfonate can be compared with other fluorinated benzenesulfonates such as:
These compounds share similar structural features but differ in their specific functional groups and reactivity . The unique presence of the tetrafluoropropyl group in this compound imparts distinct chemical properties that can be advantageous in certain applications .
Properties
Molecular Formula |
C9H8F4O3S |
---|---|
Molecular Weight |
272.22 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoropropyl benzenesulfonate |
InChI |
InChI=1S/C9H8F4O3S/c10-8(11)9(12,13)6-16-17(14,15)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
GXBKVIUYFSLBEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.